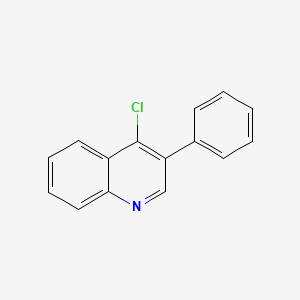
4-Chloro-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-phenylquinoline is a useful research compound. Its molecular formula is C15H10ClN and its molecular weight is 239.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Chloro-3-phenylquinoline Derivatives
The synthesis of this compound and its derivatives has been extensively studied due to their diverse biological activities. Various methods have been developed for the efficient synthesis of these compounds, including:
- Palladium-Catalyzed Reactions : The use of palladium-catalyzed cross-coupling reactions allows for the functionalization of this compound, leading to the creation of a variety of substituted quinolines with enhanced biological properties .
- One-Pot Synthesis : Researchers have reported one-pot synthesis methods that streamline the production of 2,3,4-triarylquinolines from this compound, showcasing the compound's versatility in generating complex structures .
Biological Activities
The biological activities associated with this compound and its derivatives are broad and significant:
Antimalarial Activity
Recent studies highlight the potential of this compound derivatives as antimalarial agents. For instance, compounds derived from this structure have shown promising in vitro activity against Plasmodium falciparum, a malaria-causing parasite. These derivatives are designed to overcome resistance mechanisms observed with existing antimalarial drugs .
Antibacterial Properties
Research indicates that quinoline derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated for their antimicrobial efficacy, demonstrating potential as therapeutic agents against various bacterial infections .
Antiviral Activity
In silico studies suggest that certain quinoline derivatives possess strong affinity as inhibitors against SARS-CoV-2 protease, making them candidates for further development as antiviral agents. The molecular docking studies indicate their potential mechanism of action against viral targets .
Antioxidant and Anti-inflammatory Effects
Quinoline compounds have also been investigated for their antioxidant properties. They exhibit radical scavenging abilities, which can mitigate oxidative stress-related diseases. Additionally, some derivatives have shown anti-inflammatory effects, contributing to their therapeutic profile .
Case Study: Antimalarial Optimization
A significant study focused on optimizing the antimalarial properties of quinolone derivatives involved structural modifications that enhanced metabolic stability and efficacy against resistant strains of malaria. The iterative design process led to the identification of preclinical candidates with superior oral bioavailability and therapeutic effectiveness in animal models .
Case Study: Antiviral Potential Against COVID-19
Another research effort utilized molecular docking techniques to evaluate the binding affinity of synthesized quinoline derivatives against the SARS-CoV-2 protease. This study provided insights into the structural characteristics necessary for effective inhibition, paving the way for potential drug development targeting COVID-19 .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
6319-32-0 |
|---|---|
Molekularformel |
C15H10ClN |
Molekulargewicht |
239.7 g/mol |
IUPAC-Name |
4-chloro-3-phenylquinoline |
InChI |
InChI=1S/C15H10ClN/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
XMMDHTGEXKLBFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |
Key on ui other cas no. |
6319-32-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















